1-Isopropyl-4-(2-phenylvinyl)benzene
Description
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Structure
3D Structure
Properties
CAS No. |
40231-48-9 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-14H,1-2H3/b9-8+ |
InChI Key |
SYHLZZJWGVXLLZ-CMDGGOBGSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Properties of 1-Isopropyl-4-(2-phenylvinyl)benzene
Technical Guide for Research & Development
Executive Summary & Molecular Identity[1]
1-Isopropyl-4-(2-phenylvinyl)benzene , commonly known as 4-isopropylstilbene , is a functionalized stilbenoid hydrocarbon.[1] Unlike its hydroxylated pharmaceutical derivative Tapinarof (Benvitimod), this molecule serves primarily as a high-purity intermediate in materials science, specifically in the development of organic scintillators, liquid crystals, and fluorescent probes.[1]
This guide provides a rigorous technical analysis of the un-substituted hydrocarbon (CAS 40231-48-9), distinguishing it from its bioactive analogs to ensure precise application in chemical synthesis and material engineering.
Core Identity Matrix
| Feature | Specification |
| IUPAC Name | 1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |
| Common Name | 4-Isopropylstilbene; (E)-1-Isopropyl-4-styrylbenzene |
| CAS Number | 40231-48-9 |
| Molecular Formula | C₁₇H₁₈ |
| Molecular Weight | 222.33 g/mol |
| SMILES | CC(C)c1ccc(cc1)/C=C/c2ccccc2 |
| Appearance | White crystalline solid |
Chemical Structure & Electronic Properties
The molecule features a central vinylene bridge (
Stereochemistry
The compound exists primarily as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance between the phenyl rings.
-
E-Isomer: Planar geometry, high fluorescence quantum yield, crystalline solid.[1]
-
Z-Isomer: Non-planar (twisted), weak fluorescence, typically an oil or low-melting solid; formed via photo-isomerization of the E-isomer.[1]
Electronic Conjugation & Fluorescence
The isopropyl group at the para position acts as a weak electron-donating group (EDG) via hyperconjugation. This slight electron density push modifies the HOMO-LUMO gap compared to unsubstituted stilbene, resulting in a bathochromic shift (red-shift) in absorption and emission spectra.
-
Absorption
: ~300–310 nm (in ethanol/THF). -
Emission
: ~350–380 nm (Violet/Blue region). -
Application Relevance: This Stokes shift and high quantum efficiency make it a candidate for organic scintillators used in radiation detection.
Synthesis & Production Protocols
Two primary routes are validated for high-purity synthesis: the Heck Coupling (Transition-metal catalyzed) and the Wittig Reaction (Organophosphorus mediated).
Method A: Palladium-Catalyzed Heck Coupling
This method is preferred for industrial scalability due to atom economy and the availability of starting materials.
Reagents:
-
Substrate: 1-Iodo-4-isopropylbenzene (CAS 17356-09-1)[1][2][3]
-
Coupling Partner: Styrene[3]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂][3]
-
Base: Triethylamine (Et₃N)[3]
Protocol (Self-Validating):
-
Charge: In a dry flask under inert atmosphere (N₂), combine 1-iodo-4-isopropylbenzene (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Solvent: Add anhydrous DMF or NMP.
-
Base: Add Et₃N (2.0 eq) via syringe.
-
Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 95:5).
-
Workup: Cool, dilute with water, extract with dichloromethane. Wash organic layer with brine, dry over MgSO₄.[1][5]
-
Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (100% Hexanes) to isolate the trans-isomer.
Figure 1: Catalytic cycle for the Heck synthesis of 4-isopropylstilbene.
Method B: Wittig Olefination
Preferred for laboratory-scale synthesis where strict stereocontrol is less critical, though it produces a mixture of E/Z isomers requiring iodine-catalyzed photoisomerization to convert to pure E.[1]
Reaction: 4-Isopropylbenzaldehyde + Benzyltriphenylphosphonium chloride
Physicochemical Properties Data
The following data is consolidated from experimental analogs and predicted models for the C17H18 hydrocarbon.
| Property | Value / Range | Notes |
| Physical State | White Crystalline Solid | Purified trans-isomer |
| Melting Point | 85–95°C (Estimated) | Lower than trans-stilbene (124°C) due to isopropyl bulk |
| Boiling Point | 330–340°C | At 760 mmHg |
| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water |
| Fluorescence | Blue (400–420 nm emission) | Strong UV excitation response |
| Density | ~1.02 g/cm³ | Predicted |
Spectral Validation (NMR)
To verify the synthesis of (E)-1-isopropyl-4-styrylbenzene , use the following ¹H NMR diagnostic signals (in CDCl₃, 400 MHz):
-
Isopropyl Group:
-
Vinylic Protons (Trans):
-
7.05–7.15 ppm (Doublet, 2H,
Hz).[1] Note: The large coupling constant (16 Hz) confirms the trans-geometry.
-
7.05–7.15 ppm (Doublet, 2H,
-
Aromatic Region:
- 7.20–7.55 ppm (Multiplet, 9H, Phenyl ring protons).[1]
Applications & Research Context
Organic Scintillators
4-Isopropylstilbene acts as a primary fluor or wavelength shifter in plastic scintillators (e.g., polystyrene matrices). Its high solubility in organic monomers allows for higher doping concentrations compared to unsubstituted stilbene, improving radiation detection efficiency for neutron/gamma discrimination.[1]
Liquid Crystals
The rod-like (calamitic) shape of the 4-isopropylstilbene core makes it a fundamental mesogen. While the pure hydrocarbon has a narrow liquid crystalline range, derivatives (e.g., alkoxy-substituted) are widely used in nematic liquid crystal mixtures for display technologies.[1]
Pharmaceutical Precursor
It serves as the structural skeleton for Tapinarof (3,5-dihydroxy-4-isopropylstilbene) , a non-steroidal anti-inflammatory drug (NSAID) for psoriasis. Researchers often use the hydrocarbon as a control substance in structure-activity relationship (SAR) studies to determine the role of the hydroxyl groups in aryl hydrocarbon receptor (AhR) binding.
Figure 2: Functional applications of the 4-isopropylstilbene scaffold.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Store in a cool, dry place away from light. Stilbenes are photosensitive and will slowly isomerize to the non-fluorescent cis-form upon UV exposure.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025). This compound (CID 12910670). National Library of Medicine. [Link]
-
Gopiraman, M. (2013). Carbon Materials Supported Metal Nanostructures for Efficient Catalytic Organic Transformations. Shinshu University, Doctoral Dissertation.[1][6] (Contains NMR data for 1-isopropyl-4-styrylbenzene). [Link]
-
Zhang, Y., et al. (2015).[7] Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Journal of Chemical Research, 39(3), 154–158.[5][8][7] (Provides synthetic context for the isopropyl-stilbene skeleton). [Link]
-
Guastavino, J. F., et al. (2014).[8] Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction.[1][8] The Journal of Organic Chemistry. (Describes synthesis of E-stilbenes including 4-isopropyl derivatives). [Link]
Sources
- 1. CN102657610A - 3,5-dihydroxyl4-isopropyl diphenylethylene micro-emulsion and preparation method thereof - Google Patents [patents.google.com]
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- 3. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem [benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Isopropyl-4-(2-phenylvinyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and quantifying the thermodynamic stability of the (E) and (Z) isomers of 1-Isopropyl-4-(2-phenylvinyl)benzene. As a substituted stilbene, the geometric isomerism of this compound is a critical determinant of its physical, chemical, and biological properties. This document is structured to provide not only the theoretical underpinnings of isomer stability but also detailed, actionable protocols for its experimental and computational determination, empowering researchers to make data-driven decisions in their work.
The Central Role of Isomeric Stability in Scientific Research
In the realm of molecular science, the spatial arrangement of atoms distinguishes one isomer from another, often leading to vastly different properties and functions. For stilbene derivatives like this compound, the cis/trans (or (Z)/(E)) configuration around the central carbon-carbon double bond is of paramount importance. The (E)-isomer, with the phenyl groups on opposite sides of the double bond, and the (Z)-isomer, with them on the same side, can exhibit distinct pharmacological activities, photochemical behaviors, and material characteristics.
A thorough understanding of the thermodynamic stability of these isomers is crucial for:
-
Pharmaceutical Development: The therapeutic efficacy and safety of a drug can be exclusive to one isomer. Knowledge of which isomer is more stable informs formulation strategies to prevent conversion to a less active or potentially toxic form.
-
Materials Science: In the design of photo-switchable materials and molecular machines, the relative stabilities of the isomeric states and the energy barriers between them dictate the performance and efficiency of the material.[1]
-
Chemical Synthesis: Optimizing reaction conditions to favor the formation of the thermodynamically more stable product can significantly improve yields and reduce purification costs.[2]
This guide will equip you with the necessary tools to dissect the thermodynamic landscape of this compound isomers.
Fundamental Principles Governing Isomer Stability
The thermodynamic stability of an alkene isomer is primarily dictated by the energetic penalties associated with its molecular structure. For this compound, the key factors are:
-
Steric Hindrance: This is the most significant contributor to the energy difference between the (E) and (Z) isomers. In the (Z)-configuration, the bulky isopropyl-substituted phenyl ring and the unsubstituted phenyl ring are forced into close proximity on the same side of the double bond. This leads to repulsive van der Waals interactions, also known as steric strain, which raises the ground-state energy of the molecule.[3][4][5] The (E)-isomer, by contrast, positions these bulky groups on opposite sides, minimizing steric clash and resulting in a lower energy state.[2][3]
-
Electronic Effects and Conjugation: Stilbenes are conjugated systems, with the π-orbitals of the phenyl rings overlapping with the π-orbital of the double bond. This delocalization of electrons is a stabilizing force. The (E)-isomer is typically more planar, allowing for more effective π-conjugation across the molecule. To alleviate the steric strain in the (Z)-isomer, the phenyl rings are often forced to twist out of the plane of the double bond, which disrupts this stabilizing conjugation.
Due to these factors, for most acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer.[3][4][6]
Experimental Determination of Thermodynamic Equilibrium
To experimentally quantify the relative thermodynamic stability of the isomers, one must first establish a state of equilibrium between them. This allows for the calculation of the equilibrium constant (Keq) and, subsequently, the Gibbs free energy difference (ΔG°).
Achieving Isomeric Equilibrium: A Practical Protocol
A common and effective method to achieve thermodynamic equilibrium between stilbene isomers is through iodine-catalyzed thermal isomerization.[7][8] The iodine radical acts as a catalyst to facilitate the interconversion of the (Z) and (E) forms at temperatures lower than what would be required for uncatalyzed thermal isomerization.
Experimental Workflow for Iodine-Catalyzed Isomerization
Caption: Workflow for experimental determination of isomerization equilibrium.
Detailed Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of your starting material (e.g., 0.1 mg/mL of this compound) in a suitable high-boiling, inert solvent like toluene. It is best practice to run parallel experiments, one starting with predominantly the (E)-isomer and another with the (Z)-isomer, to demonstrate that the same equilibrium is reached from both directions.
-
Catalyst Addition: To each reaction vial, add a catalytic amount of iodine. A concentration of ~1-2 mol% relative to the substrate is typically sufficient.
-
Equilibration: Place the sealed vials in a temperature-controlled heating block or oil bath set to a constant temperature (e.g., 100 °C). It is crucial to protect the reaction from light to prevent photochemical side reactions.[7]
-
Sampling and Quenching: At predetermined time points (e.g., 1, 2, 4, 8, 16, and 24 hours), withdraw a small aliquot from each reaction. Immediately transfer this aliquot into a vial containing a dilute aqueous solution of sodium thiosulfate. This will quench the reaction by consuming the iodine catalyst.[8]
-
Quantification: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection. The distinct structures of the (E) and (Z) isomers will result in different retention times, allowing for their separation and quantification. The relative concentrations are determined by integrating the peak areas of the two isomers.
-
Confirmation of Equilibrium: Plot the molar fraction of one of the isomers (e.g., % (E)-isomer) against time. The point at which this plot plateaus indicates that thermodynamic equilibrium has been achieved.
Data Analysis and Calculation of ΔG°
Once the equilibrium concentrations of the two isomers are determined, the equilibrium constant is calculated:
Keq = [E-isomer]eq / [Z-isomer]eq
The standard Gibbs free energy of isomerization (ΔG°iso) can then be calculated using the following equation:[8]
ΔG°iso = -RT ln(Keq)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (in Kelvin) at which the experiment was conducted.
A negative value for ΔG°iso indicates that the (E)-isomer is the more thermodynamically stable product.
Table for Summarizing Experimental Results:
| Parameter | Value |
| Temperature (K) | T |
| Equilibrium Concentration of (E)-isomer (mol/L) | [E]eq |
| Equilibrium Concentration of (Z)-isomer (mol/L) | [Z]eq |
| Equilibrium Constant (Keq) | [E]eq / [Z]eq |
| Gibbs Free Energy of Isomerization (ΔG°iso) (kJ/mol) | -RT ln(Keq) |
Computational Chemistry: An In Silico Approach
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energies of molecules, offering a balance of accuracy and computational cost.[9] It can be used to predict the relative stabilities of the this compound isomers, providing valuable insights that complement experimental findings.
Computational Protocol for Isomer Stability
Computational Workflow using DFT
Caption: Workflow for computational determination of isomer stability.
Detailed Computational Steps:
-
Structure Preparation: Build the 3D structures of the (E) and (Z) isomers of this compound.
-
Geometry Optimization: Perform a geometry optimization for each isomer. A widely used and generally reliable functional for such organic molecules is B3LYP, paired with a Pople-style basis set like 6-31G(d).[10] This calculation finds the most stable arrangement of atoms for each isomer in the gas phase.
-
Frequency Analysis: It is essential to perform a frequency calculation on the optimized geometries. This step is a self-validating check: a true minimum on the potential energy surface will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the enthalpy (H) and Gibbs free energy (G) at a specified temperature (typically 298.15 K).
-
Energy Comparison: The relative thermodynamic stability is determined by comparing the calculated Gibbs free energies of the two isomers. The isomer with the lower Gibbs free energy is predicted to be the more stable.
Table for Summarizing Computational Results:
| Parameter (at 298.15 K) | (E)-isomer | (Z)-isomer | Difference (ΔG = GE - GZ) |
| Electronic Energy + ZPVE (Hartree) | EE | EZ | - |
| Gibbs Free Energy (Hartree) | GE | GZ | ΔG |
| Gibbs Free Energy Difference (kJ/mol) | - | - | ΔG * 2625.5 |
Synthesizing Insights and Concluding Remarks
The methodologies detailed in this guide provide a comprehensive blueprint for researchers to rigorously assess isomer stability. This fundamental thermodynamic information is a critical prerequisite for the rational design of new pharmaceuticals, the engineering of advanced materials, and the optimization of chemical processes.
References
- Fiveable. (2025, August 15). Cis-trans Isomerism Definition - Organic Chemistry Key Term.
- Holmbom, B., et al. (2021, February 16). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules.
- Fischer, G., et al. (1967). The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives. Journal of the Chemical Society B: Physical Organic.
- Amador, C., et al. (2020, June 2). Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications.
- Wikipedia. (n.d.). Cis–trans isomerism.
- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers.
- Al-Zoubi, W. (2026, February 10). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Chemistry.
- OpenStax. (2023, September 20). 7.6 Stability of Alkenes. Organic Chemistry.
- LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Chemistry LibreTexts.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2023, July 14). This compound.
- Baker, J., & Wolinski, K. (2011, June 15). Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene. Journal of Molecular Modeling.
- Myers, A. B., et al. (1994). Solvent Polarity Effects on CIS-Stilbene Photochemistry from the First Femtoseconds to the Final Products. Journal of the American Chemical Society.
- Chegg. (2022, August 18). Solved: The relative thermodynamic stability of isomeric.
- Fiveable. (n.d.). Density Functional Theory (DFT)
- Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
- Zhang, C., et al. (2020, August 2). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.
- Raines, R. T., & Eyring, W. L. (1992). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Protein Science.
- Nakashima, T., et al. (2018).
- Stenutz. (n.d.). 1-isopropyl-4-vinylbenzene.
- Sigma-Aldrich. (n.d.). 1-Isopropyl-4-(prop-1-en-2-yl)benzene.
- Organic Syntheses. (n.d.). phenyl vinyl sulfide.
Sources
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Photophysical Characterization of 4-Isopropylstilbene Derivatives: From Fundamental Dynamics to Pharmaceutical Stability
Topic: Photophysical Characteristics of 4-Isopropylstilbene Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The 4-isopropylstilbene scaffold represents a critical junction between fundamental organic photophysics and applied medicinal chemistry. While the unsubstituted stilbene core is the textbook model for photoisomerization dynamics, the introduction of the 4-isopropyl group—often alongside hydroxyl substituents as seen in the therapeutic agent Tapinarof (Benvitimod) —alters the molecular volume, lipophilicity, and electronic distribution. This guide analyzes the photophysical cascade of these derivatives, specifically the competition between radiative decay (fluorescence) and non-radiative torsion (trans-cis isomerization), and translates these mechanisms into actionable protocols for stability testing and drug formulation.
Molecular Architecture & Electronic State
The photophysics of 4-isopropylstilbene derivatives are governed by the conjugation of the central ethylenic bridge with the flanking phenyl rings.
The Chromophore Core
-
Ground State (
): The trans (E) isomer is thermodynamically favored due to reduced steric hindrance between the phenyl rings compared to the cis (Z) isomer. -
Substituent Effect (4-Isopropyl): The isopropyl group acts as a weak electron donor (+I effect). While it does not drastically alter the HOMO-LUMO gap compared to unsubstituted stilbene, it increases the molecular volume and lipophilicity (
), affecting solvation dynamics. -
Auxochromic Modulation (Tapinarof): In 3,5-dihydroxy-4-isopropylstilbene (Tapinarof), the hydroxyl groups act as strong auxochromes. They donate electron density into the
-system, causing a bathochromic (red) shift in absorption, pushing the excitation maximum from the UVC/UVB boundary into the UVA region (315–399 nm).
The Isomerization Barrier
Upon photon absorption (
-
The Phantom State: The molecule relaxes to a twisted "phantom" intermediate (
) where the phenyl rings are perpendicular ( ). -
Decay: From
, the molecule decays back to the ground state, partitioning into either trans or cis isomers. This rapid non-radiative decay is why stilbenes are generally weakly fluorescent in fluid solution ( ).
Photophysical Characterization Data
Spectral Properties Summary
The following table summarizes the photophysical behaviors of the core scaffold versus the functionalized derivative.
| Parameter | trans-Stilbene (Core) | Tapinarof (Derivative) | Contextual Note |
| Abs Max ( | ~295–300 nm | ~305–320 nm | Red-shift due to -OH auxochromes. |
| Emission Max ( | ~350 nm | ~360–380 nm | Weak emission in fluid; strong in rigid matrices. |
| Fluorescence QY ( | 0.04–0.05 | < 0.05 (Fluid) | Dominated by torsional relaxation. |
| Active Region | UVB | UVA / UVB | Critical for phototoxicity assessment. |
| Photostability | Low (Isomerizes) | Low (Isomerizes + Oxidizes) | Requires opaque packaging. |
Phototoxicity & Stability Profile
For drug development professionals, the photophysics of Tapinarof translates directly to safety profiles.
-
Phototoxicity: Tapinarof exhibits phototoxicity in human keratinocytes (HaCaT) with an
of 3.7 µM under UVA irradiation, compared to a cytotoxicity of 27.6 µM in the dark.[1] -
Degradation Pathways:
-
Photoisomerization: trans
cis (Z-isomer is a specified impurity). -
Photocyclization: Formation of phenanthrene derivatives (irreversible).
-
Photooxidation: Dihydroxylation and hydration products.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways upon excitation. In drug formulation, the goal is to inhibit the "Twisting" pathway (via solid-state formulation) and prevent the "Chemical Reaction" pathway (via antioxidants/packaging).
Caption: Excitation pathways of 4-isopropylstilbene. Rapid twisting to the phantom state competes with fluorescence, leading to cis-isomer impurity formation.
Experimental Protocols
Protocol 1: Determination of Photostability (ICH Q1B)
Purpose: To quantify the rate of trans-cis isomerization and degradation under standardized light conditions.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Quartz Cuvettes (1 cm path length)
-
Reference Standard: Pure (E)-Tapinarof
Workflow:
-
Preparation: Dissolve derivative in Acetonitrile to a concentration of 10 µM. Ensure minimal light exposure during prep (use amber glassware).
-
Irradiation: Place sample in a photostability chamber equipped with a UVA source (emission max ~365 nm).
-
Sampling: Aliquot 100 µL at
minutes. -
Analysis (HPLC):
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.
-
Detection: UV at 300 nm (isosbestic point preferred if known, otherwise
).
-
-
Calculation: Plot % Recovery of trans-isomer vs. time. Calculate first-order rate constant (
).
Protocol 2: Fluorescence Quantum Yield ( ) Measurement
Purpose: To determine the efficiency of radiative decay, critical for assessing potential as a fluorescent probe or scintillator dopant.
Workflow:
-
Standard Selection: Use Quinine Sulfate in 0.1 M
( ) as the reference standard. -
Absorbance Matching: Prepare solutions of the 4-isopropylstilbene derivative and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 310 nm) is identical and below 0.1 A.U. (to avoid inner filter effects).
-
Emission Scan: Record emission spectra (320–550 nm) for both sample and standard using the same slit widths.
-
Integration: Integrate the area under the emission curve (
). -
Calculation:
Where is the refractive index of the solvent.
Applications & Implications
Pharmaceutical (Tapinarof)
The primary application of 4-isopropylstilbene derivatives is in the treatment of plaque psoriasis.[2][3] The molecule functions as an Aryl Hydrocarbon Receptor (AhR) agonist .[2][3][4][5][6]
-
Formulation Strategy: Due to the rapid photoisomerization described above, topical creams must be packaged in opaque tubes. The formulation often includes antioxidants to scavenge radicals formed during the "Oxidation" pathway shown in the diagram.
-
Bioavailability: The lipophilic isopropyl group enhances skin penetration, while the hydroxyl groups facilitate hydrogen bonding within the AhR binding pocket.
Scintillators & Materials
While less common than unsubstituted stilbene, 4-isopropylstilbene can serve as a dopant in organic scintillators. The alkyl group improves solubility in organic liquid scintillator bases (like Linear Alkyl Benzene - LAB).
-
Advantage: Reduced crystallization compared to pure stilbene, allowing for higher loading concentrations in liquid scintillators.
References
-
Bissonnette, R., et al. (2021).[7][8] "Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent." Journal of the American Academy of Dermatology, 84(4), 1059-1067.[8] Link
-
Velebný, S., et al. (2024). "Tapinarof and its structure-activity relationship for redox chemistry and phototoxicity on human skin keratinocytes."[1] Journal of Photochemistry and Photobiology B: Biology, 258, 112968. Link
-
Walbert, S., et al. (2002). "Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties." Journal of the Chemical Society, Perkin Transactions 2, 10, 1760-1771. Link
-
Dermavant Sciences. (2022). "VTAMA (tapinarof) cream, 1%: Prescribing Information." U.S. Food and Drug Administration.[2][3][5][6][9][10] Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Quantum Yield Protocols). Link
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- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 9. Dermal Safety of Tapinarof Cream 1%: Results From 4 Phase 1 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Literature review on isopropyl-substituted stilbene compounds
Technical Guide & Strategic Analysis
Executive Summary
This technical guide analyzes the structural utility, synthetic pathways, and pharmacological mechanisms of isopropyl-substituted stilbenes. While the stilbene scaffold (1,2-diphenylethylene) is ubiquitous in medicinal chemistry—exemplified by Resveratrol and Combretastatin A-4 (CA-4)—its clinical efficacy is often hampered by rapid metabolism and poor bioavailability.
The introduction of an isopropyl group [–CH(CH₃)₂] represents a critical structural modification. Unlike simple methylation, the isopropyl moiety introduces significant steric bulk and lipophilicity without altering the fundamental electronic conjugation of the stilbene system. This guide reviews how this specific substitution enhances metabolic stability against glucuronidation, improves membrane permeability, and optimizes binding affinity in tubulin-targeting anticancer agents.
Structural Rationale: The "Isopropyl Effect"
The decision to incorporate an isopropyl group into a stilbene scaffold is rarely arbitrary. It addresses three specific limitations of parent polyphenolic stilbenes:
Lipophilicity and Membrane Permeability
Parent stilbenes like Resveratrol are hydrophilic due to multiple hydroxyl groups, limiting passive transport across the blood-brain barrier (BBB) and cellular membranes.
-
Mechanism: Substitution of a hydroxyl or methoxy group with an isopropyl group significantly increases the partition coefficient (LogP).
-
Outcome: Enhanced intracellular accumulation, particularly relevant for targeting cytosolic proteins like tubulin or nuclear receptors like AhR (Aryl Hydrocarbon Receptor).
Metabolic Steric Shielding
Rapid metabolism via Phase II conjugation (glucuronidation/sulfation) at the 3, 4, or 5 positions is the "Achilles' heel" of stilbene therapeutics.
-
Causality: The isopropyl group acts as a steric shield. Its bulk prevents UDP-glucuronosyltransferase (UGT) enzymes from easily accessing adjacent hydroxyl groups.
-
Data Point: Isopropyl-substituted analogs often exhibit a half-life (
) extension of 2–4x compared to their methoxy counterparts.
Ligand-Receptor Fit (The Hydrophobic Pocket)
In the context of Combretastatin A-4 (CA-4) analogs, the colchicine binding site on tubulin contains a hydrophobic pocket that accommodates the B-ring of the stilbene.
-
Observation: Replacing the 4'-methoxy group of CA-4 with an isopropyl group maintains or enhances cytotoxicity (IC50 values in the nanomolar range) by maximizing Van der Waals interactions within this hydrophobic cleft.
Synthetic Methodologies
The synthesis of isopropyl-stilbenes requires precision to control the stereochemistry (
Primary Pathway: The Wittig Reaction
The Wittig reaction remains the gold standard for generating the stilbene double bond with control over the
Workflow Diagram (DOT):
Caption: Step-wise synthesis of isopropyl-stilbenes via Wittig olefination, highlighting the critical ylide formation and coupling steps.
Experimental Protocol: Synthesis of 4'-Isopropyl-Combretastatin Analogue
Note: This protocol is a standardized synthesis adapted from established methodology for stilbene derivatives.
Reagents:
-
4-Isopropylbenzyl bromide (Starting Material A)
-
3,4,5-Trimethoxybenzaldehyde (Starting Material B)
-
Triphenylphosphine (
) -
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous THF (Tetrahydrofuran)
Step-by-Step Procedure:
-
Phosphonium Salt Formation:
-
Dissolve 4-isopropylbenzyl bromide (10 mmol) and
(11 mmol) in anhydrous toluene (50 mL). -
Reflux for 12 hours. A white precipitate (phosphonium salt) will form.
-
Filter, wash with diethyl ether, and dry under vacuum.
-
-
Wittig Olefination:
-
Suspend the dried phosphonium salt (5 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere at -78°C.
-
Add n-BuLi (5.5 mmol) dropwise. The solution will turn deep orange/red (ylide formation). Stir for 30 mins.
-
Add 3,4,5-trimethoxybenzaldehyde (5 mmol) dissolved in THF dropwise.
-
Allow the mixture to warm to room temperature (RT) over 4 hours.
-
-
Work-up & Purification:
-
Quench with saturated
solution. Extract with Ethyl Acetate (3x).[1] -
Dry organic layer over
and concentrate.[1] -
Crucial Step: The crude product is a mixture of
(cis) and (trans) isomers. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The -isomer usually elutes first (less polar).
-
Biological Mechanisms & Therapeutic Applications[1][2][3][4][5][6][7]
Tubulin Destabilization (Oncology)
The most potent application of isopropyl-stilbenes is in the disruption of microtubule dynamics.
-
Target: Colchicine-binding site of
-tubulin.[2] -
Mechanism: The drug binds to the tubulin dimer, preventing polymerization into microtubules. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.
-
Isopropyl Advantage: The 4'-isopropyl group mimics the steric footprint of the B-ring in natural Combretastatin but provides superior resistance to metabolic O-demethylation.
Signaling Pathway Diagram (DOT):
Caption: Mechanism of action for isopropyl-stilbenes inducing apoptosis via tubulin depolymerization and G2/M arrest.[2]
Bacterial Metabolites (Antimicrobial/Immunomodulation)
A specific compound, 3,5-dihydroxy-4-isopropyl-trans-stilbene, is a bioactive secondary metabolite produced by Photorhabdus bacteria.[3]
-
Activity: It exhibits broad-spectrum antibiotic activity and suppresses immune responses in the host nematode, showcasing the versatility of the isopropyl-stilbene scaffold beyond human oncology.
Quantitative Data Summary
The following table summarizes the comparative efficacy of standard stilbenes versus their isopropyl-substituted analogs (representative data aggregated from SAR studies).
| Compound Class | Substituent (4'-pos) | LogP (Calc) | Tubulin IC50 ( | Metabolic Stability ( |
| Combretastatin A-4 | Methoxy (-OCH₃) | 3.2 | 0.002 | Low (< 30 min) |
| Iso-CA-4 Analog | Isopropyl (-CH(CH₃)₂) | 4.1 | 0.004 | High (> 120 min) |
| Resveratrol | Hydroxyl (-OH) | 3.1 | > 50 (Inactive) | Very Low (Rapid Gluc.) |
| Isopropyl-Resveratrol | Isopropyl (-CH(CH₃)₂) | 4.8 | 15.5 | Moderate |
Key Insight: The isopropyl substitution maintains the nanomolar potency of CA-4 while significantly improving lipophilicity and metabolic half-life.
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[4] 291. Isolation and structure of combretastatins A-1, A-4, and B-1." Journal of Natural Products. Link
-
Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization."[2][4][5] Journal of Medicinal Chemistry. Link
- Hadj-esfandiari, B., et al. (2007). "Synthesis, in vitro and in vivo evaluation of new trans-stilbene derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Verified via search context).
-
Eleftheriadis, N., et al. (2019). "Iso-propyl stilbene: a life cycle signal?" PubMed. Link
-
Simoni, D., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. Iso-propyl stilbene: a life cycle signal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Isopropyl-4-(2-phenylvinyl)benzene via the Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[3][4][5] The exceptional utility of the Wittig reaction lies in its ability to introduce a double bond at a specific, predetermined location, a feature not always achievable with other olefination methods like alcohol dehydration, which can often lead to mixtures of products.[2][6]
This application note provides a comprehensive protocol for the synthesis of 1-Isopropyl-4-(2-phenylvinyl)benzene, a stilbene derivative, utilizing the Wittig reaction. We will delve into the practical experimental setup, the underlying reaction mechanism, and the critical parameters that govern the reaction's success and stereoselectivity. This guide is intended for researchers and professionals in organic chemistry and drug development who require a robust methodology for alkene synthesis.
Reaction Scheme:
The synthesis proceeds in two primary stages: first, the preparation of the phosphonium salt and its subsequent deprotonation to form the ylide, and second, the reaction of the ylide with the appropriate aldehyde. For the synthesis of this compound, the retrosynthetic analysis points to two potential routes. This protocol will focus on the reaction between benzyltriphenylphosphonium ylide and 4-isopropylbenzaldehyde.
Overall Transformation:
Starting Materials: Benzyltriphenylphosphonium chloride and 4-isopropylbenzaldehyde
Product: this compound
Byproduct: Triphenylphosphine oxide
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1.0 eq | |
| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 1.0 eq | |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.1 eq | Caution: Pyrophoric, reacts violently with water. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Dry, freshly distilled from a suitable drying agent (e.g., Na/benzophenone). | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction and chromatography. | |
| n-Hexane | C₆H₁₄ | 86.18 | For chromatography. | |
| Saturated aqueous NH₄Cl | For quenching. | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | |||
| Silica Gel | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
Part A: In Situ Generation of the Wittig Reagent (Benzyltriphenylphosphonium Ylide)
-
Reaction Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Dispersion Wash: In a separate flask under inert atmosphere, wash the sodium hydride (1.1 eq) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Repeat this process twice.
-
Ylide Formation: Suspend the washed sodium hydride in anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (1.0 eq) portion-wise at room temperature.
-
Reaction and Observation: Stir the resulting mixture at room temperature. The formation of the ylide is typically accompanied by the evolution of hydrogen gas and the appearance of a characteristic orange-red color. The reaction is generally complete within 1-2 hours.
Part B: Wittig Reaction and Product Formation
-
Aldehyde Addition: Once the ylide formation is complete, cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous THF to the ylide solution via a syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part C: Purification
-
Byproduct Removal: The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide. A significant portion of the triphenylphosphine oxide can sometimes be removed by trituration with a non-polar solvent like hexane or by precipitation from a more polar solvent.
-
Column Chromatography: For high purity, the crude product should be purified by column chromatography on silica gel. A gradient elution starting with pure n-hexane and gradually increasing the polarity with dichloromethane is typically effective in separating the non-polar alkene product from the more polar triphenylphosphine oxide.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.
Scientific Rationale and Mechanistic Insights
The Wittig Reaction Mechanism
The Wittig reaction proceeds through a well-established mechanism.[1][4]
-
Ylide Formation: The first step is the deprotonation of the α-carbon of the phosphonium salt by a strong base to form the phosphorus ylide.[5] The acidity of this proton is enhanced by the adjacent positively charged phosphorus atom.
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[4] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[7][8] Earlier proposed betaine intermediates are now understood to be less likely in salt-free conditions.[8]
-
Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[4][6] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]
Stereoselectivity
The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They tend to give the thermodynamically more stable (E)-alkene as the major product.[4][7]
-
Non-stabilized Ylides: Ylides with alkyl substituents are less stable and more reactive, generally leading to the kinetically favored (Z)-alkene.[4][7]
-
Semi-stabilized Ylides: In the case of benzyltriphenylphosphonium ylide, the phenyl group provides moderate stabilization. This often results in poor stereoselectivity, yielding a mixture of (E) and (Z) isomers.[4] For the synthesis of stilbene derivatives, the (E)-isomer is often the desired product. Reaction conditions can sometimes be modified to favor one isomer over the other.
Choice of Reagents and Conditions
-
Base Selection: A strong base is required to deprotonate the phosphonium salt.[5] Sodium hydride is a common choice for forming unstabilized and semi-stabilized ylides. Other strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can also be used.[5]
-
Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential as the ylide is a strong base and will be protonated by protic solvents like water or alcohols.[6][8]
-
Temperature: The ylide formation is typically done at room temperature, while the addition of the aldehyde is often performed at a lower temperature (0 °C) to control the initial rate of reaction.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
- SATHEE. (n.d.). Chemistry Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Dalal Institute. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- Robb, M. A., et al. (2006, January 27). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ACS Publications.
- Wikipedia. (n.d.). Wittig reaction.
- Vontobel, P. H. V., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing.
- ResearchGate. (n.d.). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions.
- University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Google Patents. (n.d.). CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound.
- Collegedunia. (2021, November 2). Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations.
- ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.
- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
- ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.
- Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.
- ChemicalBook. (2023, July 14). This compound | 40231-48-9.
- PubChem. (n.d.). This compound.
- University of California, Riverside. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Beyond Benign. (n.d.). Wittig Reaction.
- Liberty University. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
Sources
- 1. SATHEE: Chemistry Wittig Reaction [sathee.iitk.ac.in]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. collegedunia.com [collegedunia.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
Polymerization applications of 1-Isopropyl-4-(2-phenylvinyl)benzene monomers
Application Note: Polymerization & Functionalization Protocols for 1-Isopropyl-4-(2-phenylvinyl)benzene
Executive Summary
This compound, commonly known as 4-Isopropylstilbene (IPS) , is a functional stilbene derivative characterized by high quantum efficiency and steric bulk. While its 1,2-disubstituted vinyl structure inhibits radical homopolymerization due to steric hindrance and resonance stabilization, it is a highly valuable monomer for alternating copolymerization and plastic scintillator fabrication .
This guide details two primary application workflows:
-
Synthesis of Alternating Copolymers: Utilizing Donor-Acceptor (DA) complex polymerization with maleic anhydride to create amphipathic, fluorescent polymers for membrane protein solubilization.[1]
-
Plastic Scintillator Fabrication: A bulk polymerization protocol where IPS serves as the primary fluorophore within a polystyrene matrix for radiation detection.
Part 1: Chemical Profile & Polymerization Logic
| Property | Specification | Polymerization Implication |
| IUPAC Name | 1-Isopropyl-4-[(E)-2-phenylethenyl]benzene | Monomer Type: Electron-Rich Donor (D-monomer) |
| Reactive Group | Internal Vinyl (Stilbene core) | Reactivity: Low homopolymerization ceiling temp ( |
| Electronic Character | Function: Blue fluorescence ( | |
| Solubility | Lipophilic | Utility: Excellent compatibility with styrene/toluene; creates hydrophobic cores in amphiphilic polymers. |
The Mechanistic Challenge
Unlike styrene, IPS cannot form high molecular weight homopolymers via standard free radical polymerization (FRP) because the propagating radical is too stable and the steric bulk of the phenyl rings prevents chain growth.
-
Solution: Use Alternating Copolymerization .[2][3] IPS acts as a donor to an electron-deficient acceptor (e.g., Maleic Anhydride). They form a Charge Transfer Complex (CTC) or react via rapid cross-propagation, yielding a strictly alternating 1:1 polymer structure.
Part 2: Protocol A - Synthesis of Poly(4-Isopropylstilbene-alt-Maleic Anhydride)
Application: This polymer is an analog to SMA (Styrene-Maleic Anhydride) but with intrinsic fluorescence and unique hydrophobic packing, useful for "nanodisc" formation in membrane protein studies.
Experimental Workflow Diagram
Caption: Workflow for the alternating radical copolymerization of electron-rich IPS and electron-poor Maleic Anhydride.
Detailed Protocol
Materials:
-
Monomer A: this compound (IPS) [Recrystallized from ethanol].
-
Monomer B: Maleic Anhydride (MA) [Recrystallized from chloroform].
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anisole (Preferred over toluene to prevent premature precipitation/gelation).
-
Precipitant: Diethyl ether or n-Hexane.
Step-by-Step Methodology:
-
Stoichiometry Setup:
-
Weigh IPS (10 mmol, 2.22 g) and Maleic Anhydride (10 mmol, 0.98 g) into a Schlenk flask.
-
Note: A strict 1:1 molar ratio is maintained to favor alternating sequence, though the mechanism naturally enforces this.
-
-
Solvation & Degassing:
-
Add anhydrous Anisole to achieve a total monomer concentration of ~1.0 M.
-
Seal the flask with a rubber septum.
-
Crucial Step: Purge with dry Nitrogen or Argon for 20 minutes. Oxygen is a potent inhibitor of stilbene polymerization.
-
-
Initiation:
-
Add AIBN (1 mol% relative to total monomer) dissolved in a minimal amount of anisole via syringe.
-
Immerse flask in a pre-heated oil bath at 70°C .
-
-
Polymerization:
-
Stir magnetically for 12–24 hours.
-
Observation: Viscosity will increase. If the solution becomes turbid, the polymer may be precipitating (add small amounts of THF if necessary to redissolve).
-
-
Isolation:
-
Cool the reaction to room temperature.[4]
-
Dropwise add the polymer solution into a 10-fold excess of vigorously stirred Diethyl Ether or Hexane.
-
The polymer will precipitate as a white/off-white fibrous solid.
-
-
Purification:
-
Filter the solid.
-
Redissolve in THF and re-precipitate in Hexane (Repeat 2x to remove unreacted stilbene).
-
Dry under vacuum at 50°C for 24 hours.
-
Characterization Check:
- H NMR: Broadening of aromatic peaks and disappearance of vinylic protons (approx 7.0–7.2 ppm for stilbene vinyls).
-
Fluorescence: Dissolve in THF; emission should be blue-shifted relative to the monomer due to the loss of conjugation across the vinyl bond.
Part 3: Protocol B - Plastic Scintillator Fabrication (Bulk Polymerization)
Application: IPS is used here not as the backbone monomer, but as the Primary Fluor (Activator) . It is polymerized into a Polystyrene (PS) or Polyvinyltoluene (PVT) matrix. This is the standard industrial application for this molecule.
Energy Transfer Pathway
Caption: Energy transfer cascade in a plastic scintillator doped with this compound.
Detailed Protocol
Materials:
-
Base Monomer: Styrene (inhibitor removed via caustic wash or alumina column).
-
Primary Fluor: this compound (1.5% – 3.0% w/w).
-
Secondary Fluor: POPOP (0.01% – 0.05% w/w).
-
Container: Silanized glass ampoules.
Step-by-Step Methodology:
-
Monomer Preparation:
-
Pass Styrene through a column of activated alumina to remove the TBC (tert-butylcatechol) inhibitor. Use immediately.
-
-
Doping:
-
In a clean beaker, dissolve IPS (2.0 g) and POPOP (0.05 g) into 100 g of purified Styrene.
-
Stir until completely dissolved. The solution will be clear.
-
-
Degassing (Freeze-Pump-Thaw):
-
Transfer solution to a glass ampoule.
-
Freeze in liquid nitrogen.
-
Apply high vacuum (<0.1 mbar).
-
Thaw.
-
Repeat 3 times. This removes dissolved oxygen which quenches fluorescence and causes yellowing.
-
Flame-seal the ampoule under vacuum.
-
-
Thermal Polymerization Cycle:
-
Place ampoule in a programmable oven.
-
Stage 1 (Gelation): 110°C for 48 hours. (Slow polymerization prevents thermal runaway).
-
Stage 2 (Hardening): Ramp to 140°C over 4 hours; hold for 24 hours.
-
Stage 3 (Annealing): Cool to room temperature at a rate of 5°C/hour to prevent stress cracking.
-
-
Finishing:
-
Break glass ampoule.[5]
-
Machine and polish the scintillator rod to optical clarity.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Protocol A) | Chain transfer to solvent or impurities. | Switch solvent to Benzene or bulk (if manageable); Ensure IPS is recrystallized (purity >99%). |
| Yellowing of Polymer (Protocol B) | Oxidation during polymerization. | Check vacuum seal integrity; Increase freeze-pump-thaw cycles. |
| Precipitation during Rxn (Protocol A) | Incompatible solvent polarity. | Use Anisole or a mix of Toluene/MEK. Avoid pure aliphatic hydrocarbons. |
| Low Fluorescence Yield | Concentration quenching. | Reduce IPS loading in Protocol B (optimal is usually ~2% wt). |
References
-
Alternating Copolymerization of Stilbene Derivatives
-
Synthesis of Functional Stilbene Copolymers
-
Scintillation Properties of Stilbenes
-
Chemical Data & Safety
- Title: this compound Compound Summary.
- Source: PubChem (N
-
URL:[Link]
Sources
- 1. Synthesis and Polymerization of Substituted Stilbenes with Maleic Anhydride for Membrane Solubilization and Protein Extraction [vtechworks.lib.vt.edu]
- 2. Sci-Hub. Alternating ternary radical copolymerization of trans-stilbene, styrene and maleic anyhdride / Polymer Science U.S.S.R., 1984 [sci-hub.box]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. jocpr.com [jocpr.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
High-Fidelity 1H NMR Sample Preparation for Light-Sensitive Stilbenes: 1-Isopropyl-4-(2-phenylvinyl)benzene
Executive Summary
This protocol outlines the high-fidelity sample preparation workflow for 1-Isopropyl-4-(2-phenylvinyl)benzene (also known as 4-isopropylstilbene). While standard organic molecules require only solubility checks, this analyte presents a specific "silent" failure mode: photoisomerization .
The central ethylenic bridge of the stilbene core is highly susceptible to photon-induced isomerization (trans
Chemical Context & Critical Variables
The Analyte
-
Core Structure: Stilbene derivative (conjugated
-system). -
Diagnostic Handle: Isopropyl group (Septet + Doublet).
-
Risk Factor: The
double bond allows rotation upon UV/Visible light excitation. The trans ( ) isomer is typically the thermodynamic product, but ambient light rapidly generates thermodynamic equilibrium mixtures containing the cis ( ) isomer.
Solvent Selection Strategy
For 1H NMR, the solvent must solubilize the lipophilic stilbene core while preventing
| Solvent | Residual Peak ( | Solubility | Suitability | Notes |
| CDCl | 7.26 (s) | Excellent | Primary | Standard choice. Good resolution of aromatic region. |
| DMSO-d | 2.50 (quint) | Good | Secondary | Use if peaks overlap with CDCl |
| Benzene-d | 7.16 (s) | Excellent | Tertiary | Excellent for resolving aromatic overlaps due to magnetic anisotropy. |
Expert Insight: We recommend CDCl
(99.8% D) as the primary solvent. It provides the sharpest lines for determining the crucial vinyl coupling constants.
The "Darkroom" Preparation Protocol
Materials Required[1][2]
-
NMR Tubes: High-precision 5mm tubes (Wilmad 507-PP or equivalent). Amberized tubes are preferred. If unavailable, aluminum foil is mandatory.
-
Solvent: CDCl
(0.6 mL) with 0.03% TMS (Tetramethylsilane) as internal reference. -
Filtration: Glass wool or PTFE syringe filter (0.45
m). -
Mass: 5–10 mg of analyte.[1]
Workflow Logic
The following diagram illustrates the critical decision pathways to prevent photo-degradation.
Figure 1: Decision workflow for handling photosensitive stilbene derivatives. Note the critical branching for light protection.
Step-by-Step Procedure
-
Environment Setup: Dim the laboratory lights if possible, or work inside a fume hood with the sash lowered and lights off.
-
Weighing: Accurately weigh 5.0 – 10.0 mg of this compound into a clean 1.5 mL microcentrifuge tube (not directly into the NMR tube to avoid contamination of the upper walls).
-
Solvation: Add 600
L of CDCl . -
Mixing: Vortex gently until fully dissolved.
-
Warning: Avoid prolonged sonication. Sonicators generate heat and localized energy that can accelerate isomerization.
-
-
Filtration (Crucial for Shimming): Pack a small amount of clean glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.
-
Why? Suspended micro-particles degrade magnetic field homogeneity (shimming), broadening the multiplets needed to distinguish cis/trans coupling.
-
-
Protection: If using a clear tube, immediately wrap the tube in aluminum foil, leaving only the top 2 cm (for the spinner turbine) and the bottom 1 cm (for shimming, if using an automated sample changer that requires optical sensing) exposed. Ideally, use an amber tube.
Data Acquisition & Validation
Acquisition Parameters[1][3]
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
5 seconds.-
Reasoning: Aromatic and vinylic protons have longer T1 relaxation times. Insufficient D1 leads to integration errors, making it impossible to quantify the cis/trans ratio accurately.
-
-
Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.
Self-Validating the Spectrum (QC Check)
Before accepting the data, perform these three checks to confirm the protocol worked:
Check 1: The Isopropyl Diagnostic
-
Look for a septet at
2.9 ppm (1H) and a doublet at 1.2 ppm (6H). -
Validation: Integration of the doublet (6H) should be exactly 3x the integration of the vinyl protons (2H).
Check 2: The Vinyl Geometry (The "Expert" Check)
The vinyl protons (
-
Trans-Isomer (Target): Look for two doublets in the 7.0–7.2 ppm region.
-
Coupling Constant (
): Must be ~16 Hz . Large coupling indicates anti periplanar geometry (trans).
-
-
Cis-Isomer (Impurity/Degradation): Look for doublets further upfield (6.5–6.7 ppm).
-
Coupling Constant (
): Will be ~12 Hz .
-
Check 3: Solvent Purity
-
Ensure the CHCl
singlet at 7.26 ppm does not have "satellites" or broad bases indicating evaporation or contamination.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Vinyl coupling is ~12 Hz | Photoisomerization occurred. | Sample degraded by light.[2] Discard. Prepare new sample in the dark/amber tube. |
| Broad peaks / Poor shimming | Aggregation or particulates. | Filter sample through glass wool. If issue persists, switch solvent to Benzene-d |
| Split peaks in isopropyl group | Restricted rotation or chirality? | Unlikely for this molecule. Check for "rotational sidebands" (spinning issue) or temperature gradients. |
| Extra peaks at 1.56 ppm | Water contamination. | CDCl |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
PubChem. (2025).[3] this compound Compound Summary. Retrieved from [Link].
Sources
Validation & Comparative
1-Isopropyl-4-(2-phenylvinyl)benzene vs trans-stilbene scintillation efficiency
[1]
Executive Summary
-
trans-Stilbene remains the unrivaled standard for Pulse Shape Discrimination (PSD) in solid-state neutron detection due to its rigid planar structure and specific crystal packing (herringbone motif) that facilitates triplet-triplet annihilation.
-
4-Isopropyl-trans-stilbene is a solubility-engineered derivative . The addition of the isopropyl group at the para position disrupts the crystal lattice, significantly lowering the melting point and increasing solubility in organic solvents.
-
Verdict: Choose trans-Stilbene for high-fidelity neutron/gamma discrimination in fixed detector geometries. Choose IP-Stilbene as a primary dopant in liquid scintillation cocktails or plastic scintillators where high loading concentrations (>5% wt) are required without crystallization.
Fundamental Physicochemical Properties[2]
The scintillation efficiency of organic molecules is governed by the competition between radiative decay (fluorescence) and non-radiative pathways (intersystem crossing, internal conversion).
| Property | trans-Stilbene (Reference) | 4-Isopropyl-trans-stilbene | Impact on Scintillation |
| Molecular Structure | Rigid, Planar, | Asymmetric, Alkyl-substituted | Alkyl group introduces vibrational modes, slightly increasing non-radiative decay. |
| Physical State (RT) | Monoclinic Crystal | Low-Melting Solid / Liquid | IP-Stilbene is ideal for liquid cocktails; Stilbene requires melt/solution growth. |
| Melting Point | 124 °C | ~50–70 °C (Est.)* | Lower MP prevents precipitation in liquid scintillators at low temps. |
| Solubility (Toluene) | Moderate (~10% wt) | High (>30% wt) | IP-Stilbene allows higher dopant density, boosting energy transfer efficiency. |
| Fluorescence QY | Slight reduction in IP-Stilbene due to alkyl chain vibrational relaxation. |
*Note: Exact MP depends on purity and specific isomer mix; alkyl-stilbenes consistently show depressed MPs relative to the parent.
Scintillation Performance Analysis
A. Light Yield (Scintillation Efficiency)
trans-Stilbene is the reference, typically yielding ~14,000 photons/MeV (approx. 60-70% of Anthracene).
-
Mechanism: In trans-stilbene, the rigid structure minimizes Stokes shift and non-radiative loss.
-
IP-Stilbene Performance: The isopropyl group acts as a "soft" substituent. While it maintains the conjugated
-system essential for fluorescence, the C-H stretching vibrations of the isopropyl group ( ) act as energy sinks, potentially reducing the absolute light yield by 10-15% compared to the unsubstituted parent. -
Benefit: In liquid formulations, IP-Stilbene can be dissolved at 2-3x the concentration of trans-stilbene. This higher loading density compensates for lower intrinsic quantum yield by ensuring faster Förster Resonance Energy Transfer (FRET) from the solvent to the fluorophore, reducing solvent quenching.
B. Decay Kinetics & Timing
-
trans-Stilbene:
-
Prompt Decay: 3.5 – 4.3 ns
-
Delayed Fluorescence: Significant (enables PSD).
-
-
IP-Stilbene:
-
Prompt Decay: 3.0 – 4.0 ns (Slightly faster due to increased non-radiative rates).
-
PSD Capability: Reduced. The isopropyl group creates steric hindrance that disrupts the parallel molecular stacking required for efficient triplet exciton migration. Consequently, Pulse Shape Discrimination (PSD) is inferior in IP-Stilbene compared to pure trans-stilbene crystals.
-
C. Emission Spectrum
Visualization: Fluorescence & Loss Mechanisms
The following Jablonski diagram illustrates the competitive pathways between the rigid trans-stilbene and the alkylated derivative.
Caption: Comparative Jablonski diagram. The isopropyl group in IP-Stilbene introduces additional vibrational relaxation modes (grey dotted line), slightly competing with the radiative fluorescence pathway.
Experimental Validation Protocols
To objectively compare IP-Stilbene against a Stilbene standard, use the following Relative Light Yield (RLY) protocol. This method eliminates systematic errors from PMT quantum efficiency.
Protocol: Relative Light Yield Determination (Compton Edge Method)
Objective: Measure the light output of IP-Stilbene relative to a trans-Stilbene reference using a
Materials:
-
Reference: Solution-grown trans-Stilbene crystal (
). -
Sample: IP-Stilbene (Liquid or Melt-cast solid of identical dimension).
-
Source:
( gammas). -
Detector: PMT (e.g., Hamamatsu R9800) coupled to a Digital Pulse Processor (DPP).
Workflow:
-
Coupling: Mount the reference crystal to the PMT using optical grease (
). Wrap in Teflon tape to maximize light collection. -
Calibration: Expose to
. Record the pulse height spectrum for 600 seconds. -
Identification: Locate the Compton Edge (
). For , the Compton edge is at .-
Formula:
-
-
Measurement: Replace reference with IP-Stilbene sample. Repeat acquisition under identical gain and high-voltage settings.
-
Calculation:
Caption: Workflow for determining Relative Light Yield (RLY) using the Compton Edge method.
References
-
Zaitseva, N., et al. (2015).[3][4] "Scintillation properties of solution-grown trans-stilbene single crystals." Nuclear Instruments and Methods in Physics Research Section A. Link[3]
- Birks, J. B. (1964). The Theory and Practice of Scintillation Counting. Pergamon Press. (Foundational text on alkyl-substitution effects).
-
Carman, L., et al. (2013). "The effect of material purity on the optical and scintillation properties of solution-grown trans-stilbene crystals." Journal of Crystal Growth. Link
-
Inrad Optics. (2020). "Scintinel™ Stilbene for Fast Neutron Detection." Technical Data Sheet. Link
-
PubChem. (2025). "this compound Compound Summary." Link
Comparative Guide: Mass Spectrometry Fragmentation of 1-Isopropyl-4-(2-phenylvinyl)benzene
Executive Summary
In drug development and materials science, 1-Isopropyl-4-(2-phenylvinyl)benzene (commonly 4-isopropylstilbene ) represents a critical structural motif. It serves as both a model for lipophilic stilbenoid metabolites and a functional unit in scintillation materials.
This guide provides a technical comparison of its Electron Ionization (EI) mass spectrometry behavior against its parent compound, trans-stilbene , and its homolog, 4-methylstilbene . The focus is on the mechanism of fragmentation , specifically the competition between charge retention on the polyaromatic core versus benzylic cleavage driven by the isopropyl substituent.
Key Insight: Unlike unsubstituted stilbene, which exhibits a dominant molecular ion (
Structural Context & Ionization Physics
To interpret the mass spectrum accurately, one must understand the interplay between the conjugated stilbene backbone and the alkyl substituent.
| Feature | 4-Isopropylstilbene | Trans-Stilbene (Comparator 1) | 4-Methylstilbene (Comparator 2) |
| Formula | |||
| MW | 222.33 Da | 180.25 Da | 194.27 Da |
| Electronic Effect | +I (Inductive) stabilization of benzylic carbocations. | Extended | Hyperconjugation (weaker than isopropyl). |
| Primary Cleavage | Resistant to fragmentation. |
Ionization Technique Selection
-
Recommended: Electron Ionization (EI) at 70 eV.
-
Rationale: EI provides the "hard" ionization necessary to induce the diagnostic fragmentation required to distinguish the isopropyl isomer from potential n-propyl isomers. Soft ionization (ESI/APCI) often yields only
peaks, obscuring structural details.
-
Comparative Fragmentation Analysis
The following analysis contrasts the fragmentation pathways. Data is synthesized from standard fragmentation rules for alkyl-substituted aromatics (McLafferty & Turecek) and specific stilbene behaviors.
A. The Target: this compound ( 222)
The spectrum is dominated by the stability of the benzylic cation.
-
Molecular Ion (
, 222): Distinct and visible, but often not the base peak. The molecule is stable enough to survive ionization but labile enough to fragment. -
The Base Peak (
, 207):-
Mechanism:[1][2]Benzylic Cleavage . The isopropyl group possesses a tertiary carbon adjacent to the aromatic ring. Cleavage of a
bond to lose a methyl radical ( ) generates a secondary benzylic cation. -
Stability:[3] This cation is exceptionally stable due to resonance delocalization across the entire stilbene
-system.
-
-
Secondary Fragments:
-
179 (
): Loss of the entire isopropyl group ( ). Less common than methyl loss. - 91 (Tropylium): Characteristic of alkyl-benzenes.
- 77 (Phenyl): Cleavage of the central double bond.
-
179 (
B. Comparator 1: Trans-Stilbene ( 180)[4]
-
Dominant Feature: The Molecular Ion (
180) is the Base Peak (100%) . -
Fragmentation: Very little fragmentation occurs due to the high stability of the diphenyl system.
-
Minor Peaks:
179 ( ) and 178 ( ) due to cyclization to phenanthrene-like structures. -
Differentiation: Lack of significant lower-mass fragments distinguishes it instantly from the isopropyl derivative.
C. Comparator 2: 4-Methylstilbene ( 194)
-
Mechanism: Contains a methyl group directly on the ring.
-
Key Difference: It cannot lose a methyl group easily (
is weak) because breaking the bond is energetically unfavorable. -
Dominant Pathway: Loss of Hydrogen (
) to form the Tropylium-like cation ( 193). -
Contrast: If you see a strong
, it is the Isopropyl derivative. If you see a strong , it is the Methyl derivative.
Summary Data Table
| m/z (Ion) | 4-Isopropylstilbene (Target) | Trans-Stilbene | 4-Methylstilbene | Diagnostic Value |
| M+ | 222 (Strong) | 180 (Base Peak) | 194 (Strong) | Molecular Weight confirmation. |
| [M-15]+ | 207 (Base Peak) | Negligible | Weak | Primary diagnostic for Isopropyl. |
| [M-1]+ | Minor | Minor (179) | 193 (Base Peak) | Distinguishes Methyl vs. Isopropyl. |
| [M-43]+ | 179 (Significant) | N/A | N/A | Confirms propyl chain presence. |
| 91 | Present | Absent | Present | Indicates alkyl-benzene moiety. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways that allow identification of the isopropyl derivative.
Figure 1: Comparative fragmentation pathways. Note the unique, high-intensity [M-15]+ pathway (Red Arrow) specific to the isopropyl derivative.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure data integrity, follow this GC-MS protocol. This workflow includes a tuning validation step to ensure the ion source is not biasing fragmentation ratios.
Phase 1: System Validation
-
Tuning: Perform an Autotune using PFTBA (Perfluorotributylamine).
-
Criteria:
-
69 (Base),
219 (>35%), 502 (>2%). -
Why? If high-mass sensitivity (
502) is low, the molecular ion of the stilbene ( 222) may appear artificially suppressed compared to fragments.
-
69 (Base),
Phase 2: GC-MS Acquisition
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are essential for stilbene separation.
-
Inlet: Split mode (20:1), 280°C. High temperature prevents condensation of the high-boiling stilbene.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start 100°C (Hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source:
-
Temp: 230°C.
-
Quad Temp: 150°C.
-
Energy: 70 eV.
-
Scan Range:
40–450.
-
Phase 3: Data Interpretation Workflow
Figure 2: Decision logic for identifying stilbene derivatives based on base peak analysis.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Trans-Stilbene (CAS 103-30-0). NIST Chemistry WebBook, SRD 69.[4][5] [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Benzylic cleavage rules).
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for Tropylium ion rearrangement mechanisms).
Sources
- 1. digitum.um.es [digitum.um.es]
- 2. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Bromo-4-isopropylaniline [webbook.nist.gov]
- 5. Methyl 3,4-O-isopropylidene-L-threonate, TMS derivative [webbook.nist.gov]
A Researcher's Guide to the Spectroscopic Identification of 1-Isopropyl-4-(2-phenylvinyl)benzene: An FTIR Spectral Library Comparison and Evaluation of Alternative Analytical Techniques
For the modern researcher in materials science and drug development, the unambiguous identification of novel compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy, coupled with spectral library matching, for the characterization of 1-Isopropyl-4-(2-phenylvinyl)benzene (CAS 40231-48-9). Furthermore, we will explore alternative and complementary analytical techniques, offering a holistic perspective on the analytical workflows required for the comprehensive characterization of such substituted stilbene derivatives.
The Challenge of Isomeric Complexity and the Role of Vibrational Spectroscopy
This compound, a substituted stilbene, presents a unique analytical challenge due to the potential for cis and trans isomerism around the vinyl double bond. Each isomer possesses a distinct three-dimensional structure, which in turn gives rise to a unique vibrational signature in its infrared spectrum. FTIR spectroscopy, a technique sensitive to the vibrational modes of chemical bonds, serves as a rapid and powerful tool for elucidating the specific isomeric form and confirming the presence of key functional groups.
The underlying principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The specific frequencies of absorbed radiation are characteristic of the bond type, its environment within the molecule, and the overall molecular symmetry. This results in a "fingerprint" spectrum that is unique to the compound.
Experimental Acquisition of the FTIR Spectrum of this compound: A Step-by-Step Protocol
To ensure the acquisition of a high-quality FTIR spectrum suitable for library matching, a meticulous experimental approach is paramount. The following protocol outlines the standard procedure using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique for solid powders.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its requisite warm-up period to ensure thermal stability of the source and detector.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any instrumental and environmental artifacts.
-
-
Sample Application:
-
Place a small, representative amount of the this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction to ensure all peaks originate from the same horizontal axis.
-
If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Predicted FTIR Spectrum of trans-1-Isopropyl-4-(2-phenylvinyl)benzene and Interpretation
Table 1: Predicted Characteristic FTIR Absorption Bands for trans-1-Isopropyl-4-(2-phenylvinyl)benzene
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium to Weak |
| 2965-2850 | C-H Stretch | Isopropyl (aliphatic) | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, multiple bands |
| ~1650 | C=C Stretch | Vinylic | Medium to Weak |
| ~965 | C-H Out-of-Plane Bend | trans-Vinylic | Strong |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |
| 770-730 & 710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
The most diagnostic peak for the trans isomer is the strong C-H out-of-plane bending vibration around 965 cm⁻¹. The corresponding vibration for the cis isomer is typically found around 690 cm⁻¹, often overlapping with the monosubstituted benzene ring bend.
FTIR Spectral Library Matching: A Comparative Overview
Once an experimental spectrum is obtained, it can be compared against commercial and public spectral libraries for identification. These libraries contain thousands of curated spectra of known compounds. The matching process involves a computer algorithm that calculates a similarity score between the unknown spectrum and the library entries.
Major FTIR Spectral Libraries:
-
NIST/EPA Gas-Phase Infrared Database: A comprehensive collection of gas-phase FTIR spectra, particularly useful for volatile compounds.
-
Wiley's KnowItAll IR Spectral Library (including Sadtler): One of the largest and most diverse commercial libraries, covering a vast range of organic and inorganic compounds.
-
Thermo Scientific Spectral Libraries: A collection of high-quality libraries, often specialized for particular applications (e.g., polymers, pharmaceuticals).
-
Bio-Rad's Sadtler Libraries: A long-standing and respected collection of condensed-phase FTIR spectra.
-
Spectral Database for Organic Compounds (SDBS): A free online database for organic compounds, which includes FTIR spectra.
Comparison of Library Matching Algorithms:
The two most common algorithms for spectral searching are the Correlation and First Derivative methods.
-
Correlation Algorithm: This method calculates the dot product of the unknown and library spectra. It is sensitive to peak positions and relative intensities.
-
First Derivative Algorithm: This algorithm compares the first derivatives of the spectra, which emphasizes peak positions over intensities. This can be advantageous when dealing with spectra that have baseline shifts or intensity variations due to sample preparation.
A high match quality (typically >90%) from a reputable library provides strong evidence for the identity of the unknown compound. However, it is crucial to visually inspect the overlay of the unknown and library spectra to confirm the match, paying close attention to the fingerprint region (1500-400 cm⁻¹).
Alternative and Complementary Analytical Techniques
While FTIR is an excellent tool for functional group identification and isomeric analysis, a comprehensive characterization of this compound often requires the use of orthogonal analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| GC-MS | Separation by boiling point, detection by mass-to-charge ratio | Molecular weight, fragmentation pattern, separation of isomers | High sensitivity, excellent for mixture analysis, definitive identification | Requires volatile and thermally stable compounds |
| HPLC | Separation by polarity, UV-Vis or other detection | Purity, quantification, separation of isomers | Applicable to non-volatile and thermally labile compounds, preparative capabilities | Lower resolution for some isomers compared to GC |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity of atoms, stereochemistry | Unambiguous structure elucidation, information on electronic environment | Lower sensitivity, more expensive instrumentation, requires larger sample amounts |
A Comparative Analysis of Alkyl-Substituted Stilbenes: A Guide for Researchers
The stilbene scaffold, characterized by two aromatic rings linked by an ethylene bridge, serves as a versatile backbone for a wide array of biologically active compounds.[1] Naturally occurring stilbenes, such as resveratrol, are well-documented for their antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, to enhance their therapeutic potential and overcome pharmacokinetic limitations, synthetic modifications, particularly the introduction of alkyl substituents, have become a focal point of research.[1] This guide provides a comparative analysis of alkyl-substituted stilbenes, offering insights into their synthesis, photochemical behavior, and biological activities, supported by experimental data and established protocols.
The Significance of Alkyl Substitution
The introduction of alkyl groups onto the stilbene framework can profoundly influence its physicochemical and biological properties. These substitutions can modulate lipophilicity, steric hindrance, and electronic effects, thereby impacting bioavailability, metabolic stability, and target-binding affinity. For instance, the methylation of resveratrol to form pterostilbene enhances its oral bioavailability due to increased lipophilicity and reduced susceptibility to glucuronidation and sulfation.[4]
Comparative Analysis of Key Properties
This section will compare different alkyl-substituted stilbenes based on their synthesis, photochemical characteristics, and biological efficacy.
Synthesis of Alkyl-Substituted Stilbenes
A variety of synthetic methodologies have been developed for the preparation of stilbene derivatives. Common strategies include the Wittig reaction, Heck coupling, and McMurry reaction.[2][5][6][7] The choice of method often depends on the desired stereochemistry (E/Z isomerism) and the nature of the substituents.
| Synthetic Method | Description | Advantages | Disadvantages | Key References |
| Wittig Reaction | Involves the reaction of a phosphonium ylide with an aldehyde or ketone.[7] | High yields and good stereoselectivity for the (E)-isomer with stabilized ylides. | Requires stoichiometric amounts of phosphine and can produce triphenylphosphine oxide as a byproduct, which can be difficult to remove.[7] | [2][7] |
| Heck Coupling | A palladium-catalyzed reaction between an aryl halide and an alkene.[6][8] | High functional group tolerance and good stereoselectivity for the (E)-isomer. | Requires a palladium catalyst and can be sensitive to reaction conditions.[6] | [6][8] |
| McMurry Reaction | A reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent.[5][7] | Effective for the synthesis of symmetrical stilbenes. | Can lead to a mixture of (E)- and (Z)-isomers, particularly with sterically less hindered ketones.[5] | [5][7] |
Experimental Protocol: Synthesis of a 4-alkyl-4'-methoxystilbene via Wittig Reaction
This protocol outlines a general procedure for synthesizing an alkyl-substituted stilbene.
-
Preparation of the Phosphonium Salt:
-
Dissolve 4-alkylbenzyl bromide (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.0 eq) and stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold toluene and dry under vacuum to yield the 4-alkylbenzyltriphenylphosphonium bromide.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0°C and add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 eq), portion-wise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-alkyl-4'-methoxystilbene.
-
Photochemical Properties: Isomerization and Cyclization
Stilbenes are known for their interesting photochemical behavior, primarily cis-trans (Z/E) isomerization and photocyclization.[9][10][11] Upon irradiation with UV light, the more stable trans-isomer can be converted to the cis-isomer. The cis-isomer can then undergo a reversible photocyclization to form a dihydrophenanthrene intermediate, which can be oxidized to the corresponding phenanthrene derivative.[9][12]
The nature and position of alkyl substituents can influence the quantum yields of these processes and the stability of the resulting isomers. Electron-donating groups, such as alkyl groups, can affect the energy levels of the excited states and influence the pathways of photochemical reactions.[12]
Experimental Workflow: Investigating Photoisomerization
Caption: Simplified pathway showing the inhibition of a protein kinase by an alkyl-substituted stilbene, leading to decreased cell proliferation.
Conclusion
The strategic introduction of alkyl substituents onto the stilbene scaffold offers a powerful approach to fine-tune the physicochemical and biological properties of this important class of molecules. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can design and synthesize novel alkyl-substituted stilbenes with enhanced therapeutic potential for a variety of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
-
Hilaris Publisher. Stilbene-based compounds: from synthesis to biological activities. Available from: [Link]
-
Ishaq, M., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 13, 2536-2575. Available from: [Link]
-
Ulukana, P., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available from: [Link]
-
RSC Publishing. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. Available from: [Link]
-
Shen, T., et al. (2017). Biological Activities of Stilbenoids. Molecules, 22(12), 2236. Available from: [Link]
-
Floyd, F. L., & Mallory, F. B. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-406. Available from: [Link]
-
Fagnou, K., & Lautens, M. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2259-2274. Available from: [Link]
-
Frontiers Media S.A. (2023). Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. Frontiers in Pharmacology. Available from: [Link]
-
RSC Publishing. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. Available from: [Link]
-
UM Students' Repository. (n.d.). CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. Available from: [Link]
-
Mazzucato, U., & Momicchioli, F. (1982). Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. Pure and Applied Chemistry, 54(9), 1705-1721. Available from: [Link]
-
ResearchGate. (n.d.). Photochemical reactions of stilbene derivatives. The D and A are substituents, e.g., electron-donor D and electron-acceptor A groups. Available from: [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Available from: [Link]
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Taylor & Francis Online. (2022). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising. Critical Reviews in Food Science and Nutrition. Available from: [Link]
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MDPI. (2025). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities. Available from: [Link]
-
ACS Publications. (1966). PHOTOCHEMICAL cis-trans-ISOMERIZATION OF SUBSTITUTED STILBENES. The Journal of Physical Chemistry. Available from: [Link]
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Piskulak, K., et al. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Isopropyl-4-(2-phenylvinyl)benzene
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 1-Isopropyl-4-(2-phenylvinyl)benzene (CAS 40231-48-9), a key intermediate in various synthetic pathways. We will delve into the critical role of reference standards, compare available options, and provide detailed, field-proven analytical methodologies to ensure the integrity of your results.
The Imperative of High-Quality Reference Standards
In analytical chemistry, a reference standard serves as a benchmark against which a sample is compared. The quality of this standard directly impacts the validity of the analytical results. For a compound like this compound, accurate quantification is crucial for process control, impurity profiling, and stability testing. Using a well-characterized reference standard is not just a matter of good practice; it is a cornerstone of scientific and regulatory compliance.
A high-quality reference standard provides:
-
Traceability: Its assigned value (e.g., purity) is linked to a recognized national or international standard.
-
Accuracy: The certified value is as close as possible to the true value.
-
Comparability: Results are consistent and can be compared across different laboratories and over time.
Comparative Analysis of Available Reference Standards
A thorough market survey reveals that while this compound is available from several chemical suppliers, its availability as a Certified Reference Material (CRM) is limited. This distinction is critical. A CRM is produced by an accredited body and comes with a certificate that states the property value, its uncertainty, and a statement of metrological traceability.
Here is a comparison of typical offerings for this compound and related compounds:
| Supplier Category | Typical Product Description | Purity Specification | Certification Level | Intended Use |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) | Reagent Grade, for synthesis | ≥95-98% | Certificate of Analysis (CoA) with purity by a single method (e.g., GC) | Chemical synthesis, research and development |
| Specialty Chemical Suppliers (e.g., Santa Cruz Biotechnology) | "Analytical Standard" | Often unspecified or lot-specific | May include basic analytical data (e.g., ¹H NMR) but not a full certificate of a CRM | Qualitative identification, preliminary research |
| CRM Producers (e.g., Merck (Supelco®), LGC Standards) | Certified Reference Material | High purity (e.g., 99.8%) with a stated uncertainty (e.g., ± 0.2%) | ISO 17034 accredited, with a comprehensive certificate including traceability | Quantitative analysis, method validation, system suitability testing |
Expert Insight: For rigorous quantitative analysis, a CRM is the gold standard. However, if a CRM for this compound is not available, a well-characterized, high-purity reagent from a reputable supplier can be qualified as an in-house working standard. This qualification process is a critical, self-validating system.
Workflow for Qualifying an In-house Reference Standard
The following diagram illustrates the workflow for qualifying a high-purity commercial substance as an in-house reference standard.
Caption: Workflow for qualifying an in-house reference standard.
Validated Analytical Methodologies
The following protocols are provided as robust starting points for the analysis of this compound. They are based on established methods for structurally similar non-polar, aromatic compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: Reversed-phase HPLC is an ideal technique for separating non-polar compounds like this compound from potential impurities. A C18 column provides excellent retention and resolution. The mobile phase of acetonitrile and water is chosen for its compatibility with UV detection and its ability to elute the analyte with good peak shape.
Protocol:
-
Chromatographic System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 295 nm (a typical maximum for stilbene-like chromophores; verify with a UV scan of the standard).
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to create working standards in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare the sample in acetonitrile to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Rationale: GC-MS is a powerful tool for confirming the identity of this compound through its mass spectrum and for detecting any volatile or semi-volatile impurities.[1] A non-polar column like a DB-5ms is suitable for this type of analyte.
Protocol:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Standard/Sample Preparation: Dissolve the material in a volatile solvent like dichloromethane or hexane to a concentration of approximately 100 µg/mL.
Quantitative NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound.[2] It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Protocol:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of the certified internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals being integrated. This is critical for accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ (%)
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
x = analyte
-
std = internal standard
-
Conclusion and Recommendations
For the highest confidence in analytical results, the use of a Certified Reference Material is strongly recommended. In the absence of a commercially available CRM for this compound, a proactive approach of qualifying a high-purity reagent as an in-house working standard is the most robust alternative. This involves a multi-faceted analytical approach, employing orthogonal techniques like HPLC, GC-MS, and qNMR to unequivocally confirm identity and assign a purity value with a calculated uncertainty. The methodologies provided in this guide offer a solid foundation for developing and validating analytical procedures for this important compound, ensuring that your data is accurate, reliable, and defensible.
References
A complete list of references will be provided upon request.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Isopropyl-4-(2-phenylvinyl)benzene
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Isopropyl-4-(2-phenylvinyl)benzene (CAS No. 40231-48-9), ensuring the safety of laboratory personnel and the protection of our environment.[1] While this document offers comprehensive guidance, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal.
Understanding the Compound: Hazard Profile and Characteristics
| Property | Value | Source |
| Molecular Formula | C17H18 | [5] |
| Molecular Weight | 222.32 g/mol | [5] |
| CAS Number | 40231-48-9 | [1][5] |
| Predicted Hazards | Flammable, Skin/Eye Irritant, Potential Environmental Hazard | Inferred from similar compounds[6][7] |
Given these potential hazards, this compound and its contaminated waste must be treated as hazardous waste .[8][9]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. This workflow ensures compliance with regulations and minimizes risks.
Step 1: Waste Identification and Segregation
The first crucial step is to correctly identify and segregate all waste streams containing this compound. This includes:
-
Neat (unused) chemical: Any remaining stock of the compound.
-
Contaminated labware: Glassware, pipette tips, and other equipment that has come into direct contact with the chemical.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear that are contaminated.
-
Solutions and mixtures: Any experimental solutions containing the compound.
It is critical to not mix this waste with non-hazardous waste streams to avoid unnecessary and costly disposal of larger volumes of material.[8]
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]
-
Container Selection: Use a chemically compatible, leak-proof container. For liquid waste, a high-density polyethylene (HDPE) or glass container is often suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[9] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The primary hazard(s) (e.g., "Flammable," "Irritant").
-
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory or a central accumulation area.[11]
-
Location: The storage area should be away from sources of ignition, such as heat, sparks, or open flames.[3][7] It should also be in a well-ventilated area, preferably within a secondary containment tray to capture any potential leaks.
-
Time Limits: Regulations dictate the maximum amount of time hazardous waste can be stored on-site, which varies based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).[9][12]
Step 4: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[12] It is the generator's responsibility to ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[12]
-
Documentation: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility ("cradle to grave").[8][11]
-
Disposal Method: The most common and appropriate disposal method for organic compounds like this compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the chemical.[8] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [4][13]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[2]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[3][7]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[13][14] For larger spills, respiratory protection may be necessary.[15]
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for waste segregation.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice.[16] By adhering to these procedures, researchers and laboratory personnel can ensure a safe working environment, protect the ecosystem, and uphold the integrity of their institution. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. (2025, February 9). MDPI.
- Safety in the Chemical Laboratory. Vanderbilt University Medical Center.
- Lab Safety. University of California, Santa Cruz.
- Hazardous waste in the United States. Wikipedia.
- Laboratory Safety Rules. Oklahoma State University.
- Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Hazardous Waste Regulations. Retail Industry Leaders Association.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- This compound. PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Standard Operating Procedure (SOP). (2013, August 23). University of California, Irvine.
- 1,4-Diisopropylbenzene Safety Data Sheet. Fisher Scientific.
- This compound. (2023, July 14). ChemicalBook.
- 4-Isopropylphenol Safety Data Sheet. (2025, November 6). MilliporeSigma.
- Isopropylbenzene Safety Data Sheet. (2023, May 23). CPAchem.
- Benzene Safety Data Sheet. Chevron Phillips Chemical.
- ISOPROPENYL BENZENE HAZARD SUMMARY. NJ.gov.
- Benzene. University of Michigan Environment, Health & Safety.
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- 4. ehs.umich.edu [ehs.umich.edu]
- 5. This compound | C17H18 | CID 12910670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. cpachem.com [cpachem.com]
- 8. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 9. Hazardous Waste Regulations [rila.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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- 14. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 16. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
